3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid
Description
This compound is a pyrimidine derivative featuring a benzylthio (-S-benzyl) substituent at position 2, a methyl group at position 4, and a propanoic acid chain at position 5 of the dihydropyrimidin-6-one core.
Properties
IUPAC Name |
3-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-12(7-8-13(18)19)14(20)17-15(16-10)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGDNZDPVALJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid often involves multi-step organic reactions. Typically, the process begins with the formation of the dihydropyrimidinone ring through a Biginelli reaction, involving ethyl acetoacetate, benzaldehyde, and urea. Subsequently, the benzylthio group is introduced via a thiolation reaction using benzyl mercaptan in the presence of a base like sodium hydride. The final step involves the acylation of the ring structure to form the propanoic acid group.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. Typically, solvent choices include ethanol or methanol, and reactions are conducted at elevated temperatures (60-80°C) to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: Selective reduction reactions can target the keto group or the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) for selective keto reduction.
Substitution: Using thiol reagents like thiophenol under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives, modified dihydropyrimidinones.
Substitution Products: Benzylthio derivatives with various substituents.
Scientific Research Applications
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid depends on its application. Generally, its activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to a biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
(a) Benzylthio vs. Phenyl Group
- 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS 21506-68-3): Replaces the benzylthio group with a phenyl ring. Molecular weight: 283.3 g/mol (vs. target compound’s ~323.4 g/mol, estimated from analogs) .
(b) Benzylthio vs. Pyridinyl Group
- 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (CAS 1210644-04-4): Substitutes benzylthio with a pyridin-4-yl group.
(c) Benzylthio vs. Difluoromethylthio Group
- 3-[2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid: Replaces benzylthio with a difluoromethylthio (-S-CF₂H) group.
Variations in the Carboxylic Acid Chain
(a) Propanoic Acid vs. Acetic Acid
- [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid (C₁₄H₁₄N₂O₃S):
(b) Propanoic Acid vs. Benzoic Acid Derivative
- 4-[3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propyl]benzoic acid (C₁₄H₁₅N₃O₄): Propanoic acid replaced with a benzoic acid linked via a propyl chain.
Core Pyrimidine Modifications
(a) Dihydropyrimidinone vs. Tetrahydropyrimidinedione
- 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid (CAS 28181-39-7): Features two oxo groups (2,4-dione) instead of one (6-oxo). Molecular weight: 198.18 g/mol (significantly lower due to lack of benzylthio group). Increased oxidation state may influence redox activity and binding to metal ions .
Structural and Functional Implications
Biological Activity
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is classified as a pyrimidine derivative, which are known for their diverse biological activities. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cellular processes. Pyrimidine derivatives often exhibit:
- Antitumor Activity : Many studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways.
- Antimicrobial Properties : The presence of sulfur and aromatic groups enhances the compound's ability to penetrate bacterial membranes.
Anticancer Studies
Recent research has demonstrated the anticancer potential of related pyrimidine compounds. For instance, studies on similar structures have shown:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine | HT29 (Colon Cancer) | 15.2 | EGFR Inhibition |
| N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine | DU145 (Prostate Cancer) | 12.5 | EGFR Inhibition |
These findings suggest that this compound may exhibit similar anticancer properties through EGFR inhibition.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Pyrimidine derivatives have been reported to possess activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could be explored further for its antimicrobial potential.
Case Studies and Research Findings
A study focused on the synthesis and biological evaluation of pyrimidine derivatives revealed that modifications in the benzylthio group significantly enhanced biological activity. The researchers utilized molecular docking studies to predict interactions with target proteins involved in cell proliferation and survival pathways.
Molecular Docking Results
Molecular docking simulations indicated strong binding affinities between the compound and key enzymes such as:
- EGFR Tyrosine Kinase
- Dihydrofolate Reductase
These interactions suggest that the compound could effectively inhibit these enzymes, leading to reduced cell proliferation in cancerous tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
